methyl 3-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate
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Overview
Description
Methyl 3-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that features a pyrazole ring substituted with fluorophenyl groups and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate typically involves a multi-step process. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole with a suitable aldehyde under acidic conditions.
Esterification: The resulting product is then esterified with methyl benzoate in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
Methyl 3-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to the presence of the pyrazole ring, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic properties.
Biological Research: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of methyl 3-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biological pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-bis(bromomethyl)benzoate: Similar in structure but with bromine atoms instead of fluorine.
Methyl 4-fluorobenzoate: Contains a fluorine-substituted benzene ring but lacks the pyrazole moiety.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole: Similar pyrazole structure but with trifluoromethyl groups instead of fluorophenyl groups.
Uniqueness
Methyl 3-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate is unique due to the combination of its pyrazole ring and fluorophenyl groups, which confer specific electronic and steric properties that can be exploited in various applications.
Properties
Molecular Formula |
C25H20F2N2O2 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
methyl 3-[[3,5-bis(4-fluorophenyl)-4-methylpyrazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C25H20F2N2O2/c1-16-23(18-6-10-21(26)11-7-18)28-29(24(16)19-8-12-22(27)13-9-19)15-17-4-3-5-20(14-17)25(30)31-2/h3-14H,15H2,1-2H3 |
InChI Key |
JPEFSYBQERLOJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)F)CC3=CC(=CC=C3)C(=O)OC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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